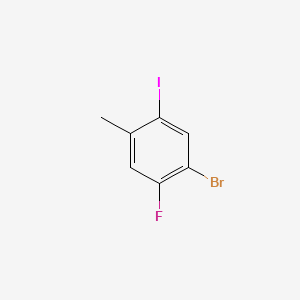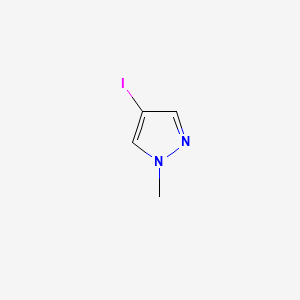
3-Bromo-2-(trifluorometil)quinolin-4-ol
Descripción general
Descripción
3-Bromo-2-(trifluoromethyl)quinolin-4-ol, also known as 3-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.05 g/mol .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound contains a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol include a molecular weight of 292.05 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be computed .Aplicaciones Científicas De Investigación
Síntesis de Quinolinas Fluoradas
3-Bromo-2-(trifluorometil)quinolin-4-ol: es un precursor valioso en la síntesis de quinolinas fluoradas, que son importantes debido a su mayor actividad biológica. La incorporación de átomos de flúor en las quinolinas puede dar lugar a compuestos con propiedades antibacterianas, antineoplásicas y antivirales significativas .
Agentes Antibacterianos
La estructura de This compound puede modificarse para producir fluoroquinolonas, una clase de fármacos antibacterianos. Estos compuestos exhiben un amplio espectro de actividad antibacteriana y se utilizan en el tratamiento de diversas infecciones bacterianas .
Fármacos Antimaláricos
Las quinolinas fluoradas derivadas de This compound se han utilizado como andamiaje para el desarrollo de fármacos antimaláricos sintéticos. Se sabe que la presencia de flúor mejora la eficacia de estos fármacos .
Agentes Antineoplásicos
Los compuestos sintetizados a partir de This compound han mostrado prometedoras como agentes antineoplásicos. Pueden actuar como inhibidores enzimáticos y tienen aplicaciones potenciales en el tratamiento del cáncer .
Productos Químicos Agrícolas
La estructura química de This compound permite su uso en el desarrollo de productos químicos agrícolas. Estos compuestos pueden servir como pesticidas o herbicidas, contribuyendo a las estrategias de protección de cultivos .
Ciencia de Materiales
En ciencia de materiales, This compound puede utilizarse para crear componentes para cristales líquidos y colorantes cianina. Estas aplicaciones son significativas en la producción de pantallas y diversos procesos de tinción .
Agentes Dirigidos a Microtúbulos
Investigaciones recientes han explorado el uso de derivados de This compound como agentes dirigidos a microtúbulos (MTA). Estos compuestos se han evaluado por su citotoxicidad contra diversas líneas celulares cancerosas, mostrando potencial como terapéuticos contra el cáncer .
Síntesis Orgánica
Este compuesto también es instrumental en la síntesis orgánica, particularmente en la construcción de moléculas complejas a través de reacciones como el acoplamiento cruzado. Sirve como bloque de construcción para crear diversos compuestos orgánicos con posibles aplicaciones farmacéuticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . This compound belongs to a class of compounds known as heterocyclic aromatic compounds , which are often involved in a wide range of biological activities
Result of Action
The molecular and cellular effects of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . The effects would depend on the compound’s specific targets and mode of action. Detailed studies are needed to characterize these effects.
Action Environment
The action, efficacy, and stability of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the cellular or body environment
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-(trifluoromethyl)quinolin-4-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to participate in electrophilic and nucleophilic substitution reactions further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)quinolin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding these localization mechanisms is vital for elucidating the compound’s role in cellular processes .
Propiedades
IUPAC Name |
3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBOSNAIPXNQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382349 | |
| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59108-47-3 | |
| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59108-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


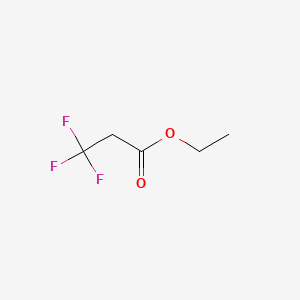

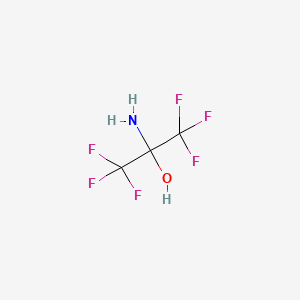
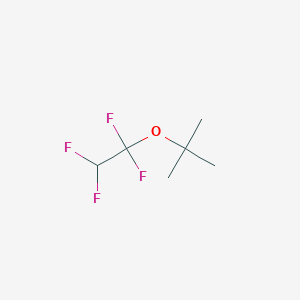

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)

